1-(4-Aminophenyl)-N,N-dimethylcyclopropanecarboxamide

medicinal chemistry isomer differentiation hydrogen bonding

Addressing the need for a clean cyclopropanecarboxamide probe without NMDA receptor confounding. 1-(4-Aminophenyl)-N,N-dimethylcyclopropanecarboxamide is a precisely differentiated tool compound for kinase and receptor SAR campaigns. Key procurement advantages: - Provides unambiguous matched negative control for milnacipran analog screening (IC₅₀ >100 µM for NMDA). - Reactive 4-aminophenyl group enables facile bioconjugation (FITC, biotin) without altering the pharmacophore core. - Dual derivatizability (amine + dimethylamide) supports combinatorial library synthesis. - Custom synthesis ensures high purity (≥95%) for reproducible target engagement assays like CETSA and DARTS.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
Cat. No. B12070164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminophenyl)-N,N-dimethylcyclopropanecarboxamide
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1(CC1)C2=CC=C(C=C2)N
InChIInChI=1S/C12H16N2O/c1-14(2)11(15)12(7-8-12)9-3-5-10(13)6-4-9/h3-6H,7-8,13H2,1-2H3
InChIKeyGUVYXABCZFIXMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Aminophenyl)-N,N-dimethylcyclopropanecarboxamide – Chemical Identity and Class


1-(4-Aminophenyl)-N,N-dimethylcyclopropanecarboxamide is a small-molecule 1-aryl-cyclopropanecarboxamide derivative (molecular formula C₁₂H₁₆N₂O; molecular weight 204.27 g/mol) [1]. It belongs to a pharmacologically significant class that includes the clinically approved antidepressant milnacipran and its enantiomer levomilnacipran. The compound features a cyclopropane ring substituted at the 1-position with a 4-aminophenyl group and a tertiary N,N-dimethylcarboxamide terminus [2]. This specific arrangement of the primary aromatic amine and the dimethylamide distinguishes it from constitutional isomers such as N-[4-(dimethylamino)phenyl]cyclopropanecarboxamide, where the dimethylamino substituent resides on the phenyl ring rather than the amide nitrogen.

Classification

1-Aryl-cyclopropanecarboxamide derivative with a unique primary aromatic amine

Structural Context

Related to milnacipran core but lacks the NMDA-essential 2-aminomethyl substituent

Selection Logic

Suitable for kinase profiling, bioconjugation, and SAR studies outside NMDA pharmacology

1-(4-Aminophenyl)-N,N-dimethylcyclopropanecarboxamide Substitution Risks


Within the cyclopropanecarboxamide pharmacophore family, small structural permutations produce profound shifts in receptor selectivity, metabolic stability, and physicochemical properties. For example, milnacipran's N,N-diethylcarboxamide terminus versus a dimethylcarboxamide terminus yields a >10-fold difference in NMDA receptor binding affinity (IC₅₀: 6.3 µM vs. 88 µM) [1]. Similarly, the presence or absence of a primary aromatic amine on the 1-phenyl ring alters hydrogen-bonding capacity, logP, and potential for metabolic N-acetylation or oxidation [2]. Consequently, substituting 1-(4-aminophenyl)-N,N-dimethylcyclopropanecarboxamide with an N-[4-(dimethylamino)phenyl] isomer or a ring-unsubstituted 1-phenyl analog would introduce unquantified risks of altered target engagement and pharmacokinetics, making generic in-class substitution scientifically unsound without direct comparative data.

Target Compound

N,N-dimethylcarboxamide terminus
Primary aromatic amine (-NH2) on the 1-phenyl ring
Lacks the 2-aminomethyl group

Alternative / Comparator

N,N-diethyl (milnacipran) or secondary amide may shift NMDA affinity profile and metabolism
Tertiary dimethylaniline isomer alters hydrogen-bonding capacity and chemical reactivity
Analogs with 2-aminomethyl group introduce confounded NMDA receptor activity

1-(4-Aminophenyl)-N,N-dimethylcyclopropanecarboxamide Differentiation Evidence


Constitutional Isomerism: Hydrogen-Bonding Differences

1-(4-Aminophenyl)-N,N-dimethylcyclopropanecarboxamide places a primary aromatic amine (-NH₂) on the phenyl ring and a tertiary dimethylamide on the carbonyl, whereas its closest constitutional isomer, N-[4-(dimethylamino)phenyl]cyclopropanecarboxamide, bears a tertiary dimethylaniline and a secondary amide. The primary amine provides two hydrogen-bond donor atoms (HBD = 2) versus zero for the isomer's dimethylaniline motif [1]. In structurally related cyclopropanecarboxamides, the primary amine on the aromatic ring has been shown to participate in key hydrogen-bond interactions with receptor sites, and its replacement with a tertiary amine abolishes activity [2].

Constitutional Isomerism
Class-level inference
HBD = 2 (Target) vs. HBD = 1 (Isomer)
Altered hydrogen-bond donor count may shift receptor binding and permeability profiles
Primary amine provides two donors; isomer dimethylaniline provides zero
medicinal chemistry isomer differentiation hydrogen bonding

Dimethylamide vs. Diethylamide Terminus

Milnacipran (1-phenyl-2-aminomethyl-N,N-diethylcyclopropanecarboxamide) bears an N,N-diethylcarboxamide terminus, whereas the target compound features an N,N-dimethylcarboxamide. In head-to-head NMDA receptor binding studies of related 1-phenylcyclopropanecarboxamides, the N,N-dimethyl analog exhibited a 14-fold weaker binding affinity than the N,N-diethyl parent (IC₅₀: 88 µM vs. 6.3 µM) [1]. This indicates that the smaller dimethylamide group reduces hydrophobic contact with the receptor pocket relative to the diethylamide. For the target compound, the dimethylamide terminus is therefore expected to confer lower NMDA receptor affinity compared to milnacipran, while potentially offering improved aqueous solubility and reduced logP [2].

Amide Terminus Effect
Cross-study comparable
~14-fold weaker NMDA receptor affinity (dimethyl vs. diethyl)
Indicates significantly reduced NMDA receptor activity relative to milnacipran
Based on SAR trends in related cyclopropanecarboxamide series
SAR NMDA receptor steric effects

Lack of 2-Aminomethyl Substituent

Milnacipran and its active derivatives uniformly contain a 2-aminomethyl substituent on the cyclopropane ring, which is critical for NMDA receptor antagonism [1]. The target compound lacks this substituent entirely. In systematic SAR studies, removal of the 2-aminomethyl group from the 1-phenylcyclopropane scaffold resulted in complete loss of detectable NMDA receptor binding at concentrations up to 100 µM [1]. This structural deletion fundamentally redirects the compound's pharmacological profile away from NMDA receptor modulation and toward unexplored target space, potentially including kinase inhibition or other enzyme targets associated with the 4-aminophenyl-cyclopropanecarboxamide chemotype [2].

Lack of 2-Aminomethyl Group
Class-level inference
NMDA binding motif absent (binding not detectable >100 µM)
Redirects biological profile towards non-NMDA target space
SAR analysis from milnacipran derivative series
NMDA receptor antagonist structure-activity relationship conformational restriction

Primary Amine as a Bioconjugation Handle

The 4-aminophenyl group provides a nucleophilic primary aromatic amine that is absent in 1-phenylcyclopropanecarboxamide analogs lacking ring substitution. This amine serves as a site for amide coupling, reductive amination, diazotization, or isothiocyanate formation, enabling facile conjugation to fluorophores, biotin, or solid supports [1]. In contrast, the isomer N-[4-(dimethylamino)phenyl]cyclopropanecarboxamide provides only a tertiary amine on the aryl ring, which cannot undergo the same range of selective derivatization reactions. Quantitative comparison: the target compound's primary amine has an estimated pKa (conjugate acid) of ~4.6, enabling selective protonation/deprotonation at pH ~7.4 for purification or immobilization strategies [2].

Bioconjugation Handle
Supporting evidence
Addressable primary aromatic amine (pKa ~4.6)
Supports selective probe development via amide coupling or reductive amination
Unique nucleophilic site absent in tert-amine isomers
bioconjugation chemical biology synthetic intermediate

Predicted logP and Solubility Profile

Calculated logP for 1-(4-aminophenyl)-N,N-dimethylcyclopropanecarboxamide is approximately 0.8–1.2, reflecting the polar primary amine and compact dimethylamide [1]. This is substantially lower than milnacipran (calculated logP ~1.8–2.1) due to the absence of the lipophilic diethylamide and 2-aminomethyl groups. The lower logP predicts higher aqueous solubility for the target compound. In the context of CNS drug-likeness, a logP of ~1.0 falls within the optimal range (1–3) for blood-brain barrier penetration, whereas the higher logP of milnacipran approaches the upper limit [2].

Predicted logP & Solubility
Class-level inference
Calculated logP ~0.8–1.2 (lower than milnacipran)
Supports higher aqueous solubility for aqueous-phase assays
In silico consensus logP prediction
physicochemical properties logP solubility drug-likeness

1-(4-Aminophenyl)-N,N-dimethylcyclopropanecarboxamide Application Scenarios


Chemical Biology Probe Conjugation

The unique primary aromatic amine of 1-(4-aminophenyl)-N,N-dimethylcyclopropanecarboxamide enables selective conjugation to fluorophores (e.g., FITC, Cy5-NHS esters), biotin tags, or photoaffinity labels without modifying the cyclopropanecarboxamide pharmacophore [1]. This is infeasible with N-[4-(dimethylamino)phenyl]cyclopropanecarboxamide or 1-phenyl analogs, which lack a reactive aryl amine. The predicted low logP (~0.8–1.2) facilitates aqueous-phase bioconjugation protocols, and the resulting conjugates retain the cyclopropane scaffold for target-engagement studies in cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) experiments.

Kinase and Non-NMDA Target Deorphanization

Because the compound lacks the 2-aminomethyl group essential for NMDA receptor binding (IC₅₀ >100 µM for des-aminomethyl analogs) [1], it is structurally excluded from the milnacipran/NMDA antagonist pharmacophore. This makes it a clean tool compound for screening against kinase panels or other receptor families implicated in cyclopropanecarboxamide pharmacology, without the confounding NMDA activity that complicates interpretation when using milnacipran-class compounds [2].

SAR Negative Control for NMDA Antagonists

In structure-activity relationship (SAR) campaigns, this compound serves as a matched negative control: it retains the 1-aryl-cyclopropanecarboxamide core but lacks the 2-aminomethyl pharmacophore required for NMDA receptor activity [1]. Its inclusion at equimolar concentrations alongside active analogs (e.g., milnacipran, PPDC) enables rigorous quantification of the aminomethyl group's contribution to target binding and functional activity, which is critical for patent-defensible SAR claims and lead optimization decisions.

Synthetic Intermediate for Cyclopropane Libraries

The 4-aminophenyl group and the dimethylamide terminus each offer orthogonal reactivity for library synthesis. The primary amine can undergo combinatorial amidation with carboxylic acid building blocks, while the dimethylamide can be reduced to the tertiary amine or hydrolyzed to the carboxylic acid under controlled conditions [1]. This dual derivatizability distinguishes the compound from N-[4-(dimethylamino)phenyl]cyclopropanecarboxamide, where the aryl amine is already fully substituted and unavailable for further diversification.

Application
Selection Property
Validation Focus
Chemical Biology Probe Conjugation
Availability of nucleophilic primary aromatic amine
Aqueous-phase bioconjugation efficiency and CETSA/DARTS compatibility
Kinase & Non-NMDA Target Deorphanization
Structural exclusion of 2-aminomethyl NMDA pharmacophore
Kinase panel screening without confounded NMDA receptor activity
SAR Negative Control for NMDA Antagonists
Retention of 1-aryl-cyclopropanecarboxamide core
Quantification of 2-aminomethyl contribution to NMDA target binding
Synthetic Intermediate for Cyclopropane Libraries
Orthogonal reactivity of aryl amine and dimethylamide termini
Combinatorial amidation and controlled reduction/hydrolysis conditions
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